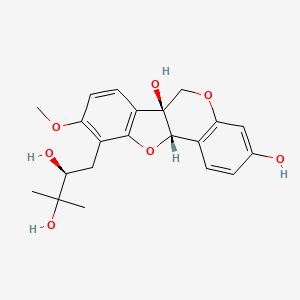
Orientanol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orientanol A is a natural product derived from Erythrina arborescens . It’s a chemical compound with immense potential and is gaining attention in scientific research. With its diverse applications, this compound holds promise in drug development, bioengineering, and material science.
Synthesis Analysis
While specific synthesis methods for Orientanol A were not found in the search results, the general approach to synthesizing similar compounds involves retrosynthetic analysis . This process involves reasoning backwards from the target molecule to identify the starting materials needed for the synthesis .Molecular Structure Analysis
Orientanol A has a molecular formula of C21H24O7 and a molecular weight of 388.4 . The chemical name is (6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-1benzofuro[3,2-c]chromene-3,6a-diol .Physical And Chemical Properties Analysis
Orientanol A appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación
Source and Isolation
“Orientanol A” is a pterocarpan that can be isolated from the wood of the plant species Erythrina orientalis . This plant is a climbing herb that grows up to 6 m long, and has compound leaves with petioles that are 5–6 cm long .
Other Compounds in Erythrina orientalis
In addition to “Orientanol A”, other compounds such as the pterocarpans “Orientanol B” and “C”, “Folitenol” and “Erythrabyssin II”, the pterocarpene “Erycristagallin” and the prenylated isoflavone “Bidwillol A” can also be isolated from the roots of E. orientalis .
Potential SARS-CoV-2 Inhibitor
Research suggests that flavonoids from the genus Erythrina, which includes “Orientanol A”, may inhibit SARS-CoV-2, targeting 3C-like protease (3CLpro), an enzyme essential in the virus’s growth . This makes “Orientanol A” a potential candidate for COVID-19 drug development .
Molecular Docking and ADMET Evaluation
Virtual screening campaigns and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluation suggest that “Orientanol A” and other flavonoids from Erythrina have strong binding energy values . This indicates their potential as 3CLpro inhibitors .
Bioavailability and Excretion
Despite their poor distribution properties, compounds like “Orientanol A” may have a high bioavailability in the body and be excreted from the body through feces .
Molecular Dynamics Simulations
Molecular dynamics simulations support “Orientanol A” as a potential 3CLpro inhibitor candidate .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(6aS,11aS)-10-[(2S)-2,3-dihydroxy-3-methylbutyl]-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-20(2,24)17(23)9-13-15(26-3)7-6-14-18(13)28-19-12-5-4-11(22)8-16(12)27-10-21(14,19)25/h4-8,17,19,22-25H,9-10H2,1-3H3/t17-,19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMBVPWOVPEPJ-HFSMHLIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](CC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orientanol A | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid Bis-N-sulfosuccinim](/img/no-structure.png)
![[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-11-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B1159748.png)